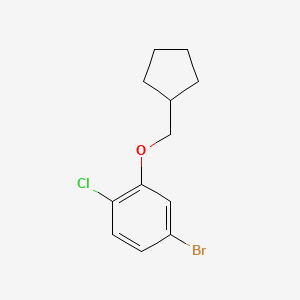
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene is an organic compound with the molecular formula C12H14BrClO It is a derivative of benzene, substituted with bromine, chlorine, and a cyclopentylmethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene typically involves the following steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
Cyclopentylmethoxylation: The attachment of a cyclopentylmethoxy group to the benzene ring.
These reactions are usually carried out under controlled conditions to ensure the desired substitution pattern on the benzene ring. Common reagents used in these reactions include bromine, chlorine, and cyclopentylmethanol, often in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: Where one substituent on the benzene ring is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced, often resulting in the removal of halogen atoms.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may result in the removal of halogen atoms, forming simpler benzene derivatives .
Aplicaciones Científicas De Investigación
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-4-chloro-2-(cyclopentylmethoxy)benzene
- 1-Bromo-2-chloro-4-(cyclopentylmethoxy)benzene
- 2-Bromo-4-chloro-1-(chloromethyl)benzene
Uniqueness
4-Bromo-1-chloro-2-(cyclopentylmethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for targeted applications in research and industry .
Propiedades
Fórmula molecular |
C12H14BrClO |
|---|---|
Peso molecular |
289.59 g/mol |
Nombre IUPAC |
4-bromo-1-chloro-2-(cyclopentylmethoxy)benzene |
InChI |
InChI=1S/C12H14BrClO/c13-10-5-6-11(14)12(7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2 |
Clave InChI |
VMJWGYLQMPVSGG-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)COC2=C(C=CC(=C2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



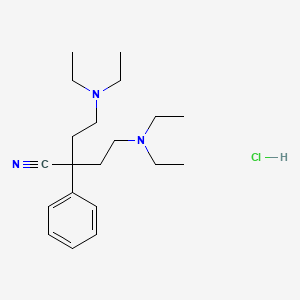


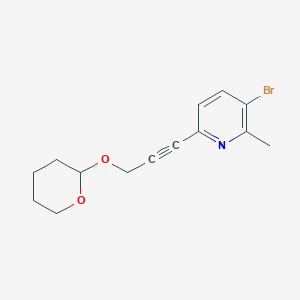
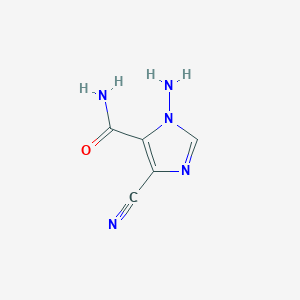





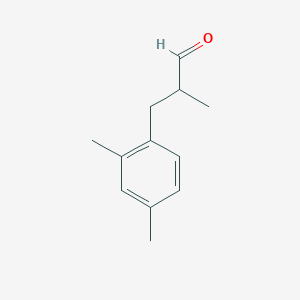
![3-Chloro-2-[(2,6-dichlorophenyl)methylideneamino]fluoren-9-one](/img/structure/B13988764.png)

